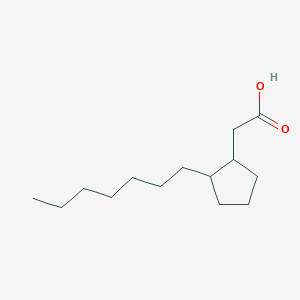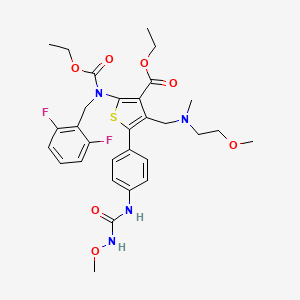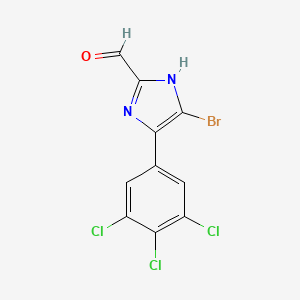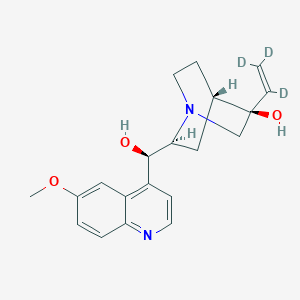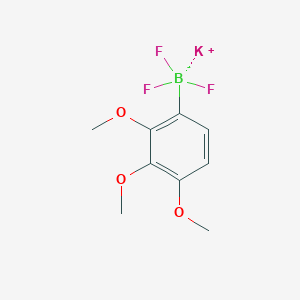
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. These compounds are particularly valued for their moisture and air stability, making them easier to handle and store compared to other boron-containing reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid (RB(OH)₂) to the corresponding trifluoroborate salt (RBF₃K) using potassium bifluoride (KHF₂) as a reagent . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium trifluoroborates typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Used in oxidation reactions to convert the trifluoroborate to other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which potassium (2,3,4-trimethoxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the coupling reaction to form carbon-carbon bonds . The trifluoroborate group provides stability and facilitates the reaction under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-thiophenetrifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (2,3,4-trimethoxyphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other trifluoroborates .
Properties
Molecular Formula |
C9H11BF3KO3 |
|---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2,3,4-trimethoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-7-5-4-6(10(11,12)13)8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
MJOUAGFPJQGZDP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=C(C=C1)OC)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
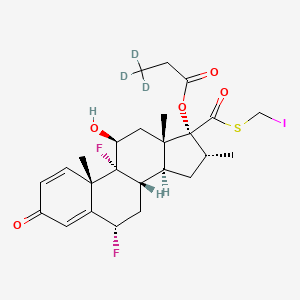
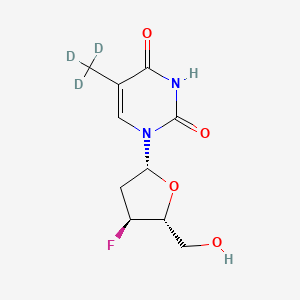


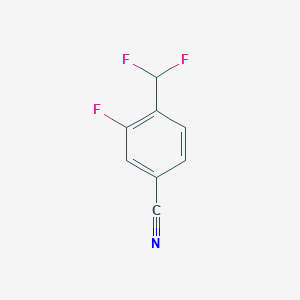
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
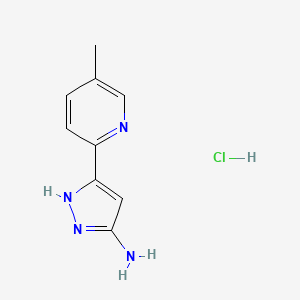
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
